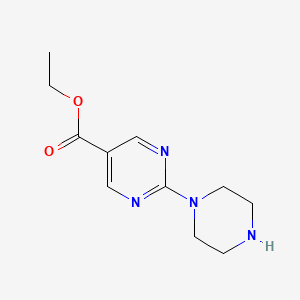
5-Nitro-1H-isochromen-1-on
Übersicht
Beschreibung
5-nitro-1H-isochromen-1-one is a heterocyclic compound that contains a fused isochromene ring and a nitro group in its structure. It is also known by its molecular formula C9H5NO4 .
Synthesis Analysis
The synthesis of isochromen-1-ones has been explored in various studies. Another study proposed an intramolecular annulation strategy for constructing heterocycloalkenyl atropisomers (1H)-isochromen-1-imines by organocatalysis .Molecular Structure Analysis
The molecular structure of 5-nitro-1H-isochromen-1-one consists of a fused isochromene ring and a nitro group . The average mass of this compound is 191.140 Da .Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Verbindungen
5-Nitro-1H-isochromen-1-on: dient als funktionelles Substrat bei der Synthese verschiedener biologisch aktiver Verbindungen. Seine Struktur ist ein Kernbestandteil in Naturstoffen und Pharmazeutika, insbesondere in solchen mit entzündungshemmenden und antimikrobiellen Eigenschaften .
Arzneimittelentwicklung und pharmakologische Anwendungen
Diese Verbindung zeigt eine breite Palette pharmakologischer Aktivitäten, darunter entzündungshemmende, antiallergische und antimikrobielle Wirkungen. Sie wird in der Arzneimittelentwicklung für pharmakologisch relevante Derivate eingesetzt, insbesondere bei der Entwicklung neuer Therapeutika .
Krebsforschung
Aufgrund seiner strukturellen Ähnlichkeit mit Verbindungen mit bekannten Antikrebs-Eigenschaften wird This compound in der Krebsforschung eingesetzt. Es ist an der Synthese von Analoga und Derivaten beteiligt, die auf ihre Wirksamkeit gegen verschiedene Krebszelllinien getestet werden .
Antimikrobielle Aktivität
Die Verbindung wurde auf ihr Potenzial zur Behandlung bakterieller Infektionen untersucht. Ihre Derivate werden auf ihre Fähigkeit untersucht, das Wachstum schädlicher Bakterien zu hemmen, was sie wertvoll bei der Suche nach neuen Antibiotika macht .
Antioxidative Studien
Forscher haben die antioxidativen Eigenschaften von This compound untersucht. Seine Rolle bei der Verhinderung von oxidativem Stress macht es zu einem Kandidaten für die Einbeziehung in Behandlungen für Krankheiten, die durch freie Radikale verursacht werden .
Enzyminhibition
Die Verbindung wird auch auf ihre enzyminhibitorischen Eigenschaften untersucht. Diese Anwendung ist entscheidend bei der Entwicklung von Medikamenten, die auf bestimmte Enzyme abzielen, die mit Krankheiten in Verbindung stehen .
Materialwissenschaftliche Anwendungen
Methoden der synthetischen Chemie
Schließlich wird es in der synthetischen Chemie als Zwischenprodukt zur Herstellung komplexer Molekülstrukturen verwendet. Seine Vielseitigkeit in chemischen Reaktionen macht es zu einem wertvollen Werkzeug für Chemiker, die neue synthetische Wege entwickeln .
Wirkmechanismus
Target of Action
It is known that isochromen-1-ones, a class of compounds to which 5-nitro-1h-isochromen-1-one belongs, have been reported to exhibit a broad range of pharmacological activities . These activities include anti-inflammatory , anti-allergic, anti-microbial , anti-fungal , cytotoxic , immunomodulatory , enzyme inhibitory , anti-cancer, and anti-oxidant effects.
Mode of Action
It is known that isochromen-1-ones have been rationalized to possess anti-oxidant and anti-platelet activities . This suggests that they may interact with their targets to inhibit oxidative processes and platelet aggregation .
Biochemical Pathways
It is known that isochromen-1-ones have been reported to exhibit anti-oxidant activity , suggesting that they may affect pathways related to oxidative stress.
Result of Action
It is known that isochromen-1-ones have been reported to exhibit anti-oxidant activity , suggesting that they may help to neutralize harmful free radicals in the body.
Eigenschaften
IUPAC Name |
5-nitroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-9-7-2-1-3-8(10(12)13)6(7)4-5-14-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYWNAAVPRMMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=COC2=O)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434118 | |
| Record name | 5-nitro-1H-isochromen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77747-69-4 | |
| Record name | 5-nitro-1H-isochromen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

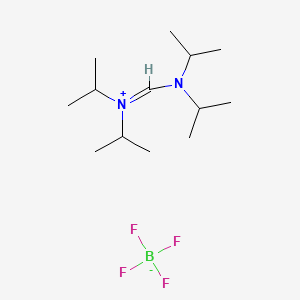
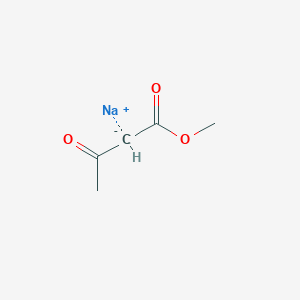
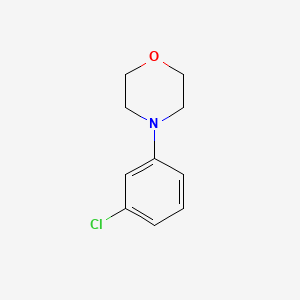
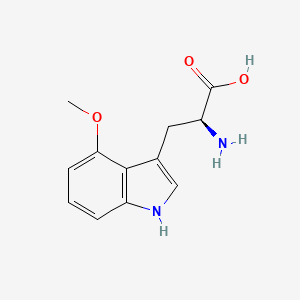

![7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol](/img/structure/B1600215.png)
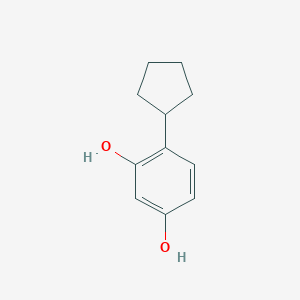
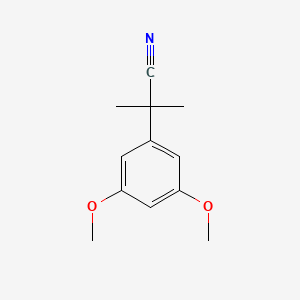
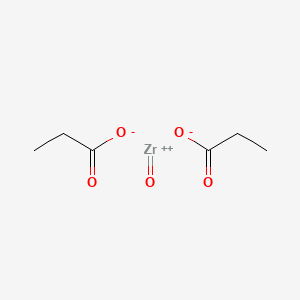
![[2-[(3,4-Dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioyl-hydroxyamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1600219.png)
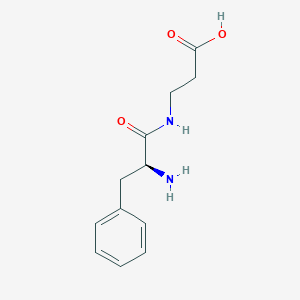

![Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-](/img/structure/B1600224.png)
